molecular formula C17H17ClN6O3S B2462079 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 897615-50-8

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2462079
CAS No.: 897615-50-8
M. Wt: 420.87
InChI Key: QLDPEVOLVVWCHZ-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 897615-50-8) is a synthetic organic compound with a molecular formula of C17H17ClN6O3S and a molecular weight of 420.87 g/mol . This benzamide derivative features a 1,2,3,4-tetrazole ring system, a privileged scaffold in medicinal chemistry known for its metabolic stability and its role as a bioisostere for carboxylic acids and other functional groups, which can be critical in the design of novel pharmacologically active agents . The specific research applications and mechanism of action for this compound are not currently detailed in the public scientific literature. Its structural elements, including the tetrazole ring and the dimethylsulfamoyl group, suggest potential for exploration in various research areas, similar to other tetrazole-containing molecules which have been investigated for activities such as enzyme inhibition . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or for human use. Researchers should handle this material according to all applicable laboratory safety standards.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPEVOLVVWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring :
    • The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst.
  • Attachment of the Benzamide Group :
    • The tetrazole intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety.
  • Dimethylsulfamoyl Group Introduction :
    • Finally, the sulfamoyl group is introduced through a reaction with dimethylsulfamide under basic conditions.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:

  • Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions.
  • Bioisosterism : The tetrazole acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit bacterial growth effectively. A study highlighted that certain tetrazole derivatives demonstrated potent activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been found to inhibit the release of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimalarial Activity

A related series of tetrazole-based compounds has shown promising antimalarial activity. These compounds inhibit hemozoin formation in Plasmodium falciparum, mimicking the action of established antimalarials like chloroquine. This suggests that this compound may also possess similar properties .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth across multiple strains .
Anti-inflammatory Effects Inhibited pro-inflammatory cytokine release, indicating potential for treating inflammatory diseases .
Antimalarial Potential Showed inhibition of hemozoin formation in P. falciparum, suggesting a novel mechanism for malaria treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

A close analog, 4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (), replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. Key differences include:

  • Biological Implications : Methoxy groups often improve membrane permeability but may reduce metabolic stability compared to halogenated analogs due to susceptibility to oxidative demethylation.

Functional Group Variations: Sulfonamide vs. Sulfonyl

Compounds in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , feature sulfonyl groups instead of dimethylsulfamoyl moieties. Comparisons include:

  • Synthetic Routes : The sulfonyl group in compounds is introduced via Friedel-Crafts reactions, while the dimethylsulfamoyl group in the target compound likely requires sulfonamide formation followed by methylation.
  • Spectral Data : IR spectra of sulfonamides (e.g., ’s compounds) show νC=O at ~1663–1682 cm⁻¹, absent in the target compound due to the absence of a carbonyl group in the dimethylsulfamoyl substituent .

Core Heterocycle: Tetrazole vs. Triazole

highlights tetrazole-containing drug-like molecules, such as N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide , which share the tetrazole core but differ in substituents and linker groups. Key distinctions:

  • Biological Relevance : Tetrazoles are often used as carboxylate bioisosteres, improving oral bioavailability. The target compound’s benzamide linkage may enhance rigidity compared to the flexible acetamide linkers in .
  • Synthetic Complexity : The target compound’s synthesis likely involves tetrazole ring formation via [2+3] cycloaddition, whereas ’s compounds use alkylation of preformed tetrazoles .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrazole-Benzamide 4-Chlorophenyl, Dimethylsulfamoyl Tetrazole, Amide, Sulfonamide
Methoxyphenyl Analog () Tetrazole-Benzamide 4-Methoxyphenyl, Dimethylsulfamoyl Tetrazole, Amide, Sulfonamide
Triazole-Thiones () Triazole 4-X-Phenylsulfonyl, Difluorophenyl Triazole, Sulfonyl, Thione
Tetrazole-Acetamide () Tetrazole-Acetamide Trimethylpentan, Dimethoxyphenethyl Tetrazole, Amide, Alkyl

Table 2: Spectral Data Highlights

Compound IR Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound νN-H (~3300), νS=O (~1350–1150) Aromatic protons (δ 7.2–8.1 ppm)
Methoxyphenyl Analog (Inferred) νOCH₃ (~2850), similar sulfonamide Methoxy singlet (δ ~3.8 ppm)
Triazole-Thiones () νC=S (~1247–1255), no νC=O Thione-related deshielding

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular structure allows for substituent tuning (e.g., halogen vs. methoxy) to optimize drug-like properties .
  • Spectroscopic Consistency : Absence of νC=O in IR spectra (compared to ’s carbonyl-containing analogs) confirms successful sulfonamide formation in the target compound .
  • Unresolved Questions : Biological activity data for the target compound are absent in the provided evidence, necessitating further studies to compare efficacy with analogs like those in .

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